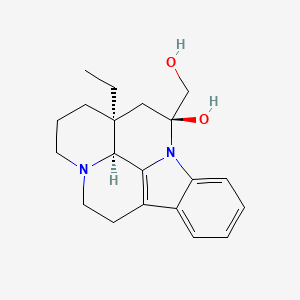
Vincaminol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vincaminol is a chemical compound that belongs to the Vinca alkaloid group, which were discovered in the 1950s by a Canadian scientist. This compound is used in the synthesis of vincamine .
Preparation Methods
Vincaminol can be synthesized from indole. The synthesis involves several steps, including the formation of the indole moiety and subsequent modifications to introduce the necessary functional groups .
Chemical Reactions Analysis
Vincaminol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Vincaminol has several scientific research applications. It is used in the synthesis of vincamine, which has vasodilatory properties and is used to increase regional cerebral blood flow . This compound and other Vinca alkaloids have been studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics, causing mitotic arrest and cell death . Additionally, Vinca alkaloids have been explored for their antioxidant, antibacterial, and antitumor effects .
Mechanism of Action
The mechanism of action of Vincaminol involves its interaction with microtubules. Vinca alkaloids, including this compound, prevent microtubule polymerization, which is essential for cell division. This action leads to mitotic arrest and subsequent cell death . This compound’s vasodilatory properties are attributed to its ability to increase regional cerebral blood flow .
Comparison with Similar Compounds
Vincaminol is similar to other Vinca alkaloids such as vinblastine, vincristine, vindesine, and vinorelbine. These compounds share a common indole moiety and exhibit similar biological activities, including their use in cancer therapy . this compound is unique in its specific structural features and its use in the synthesis of vincamine . Other similar compounds include Vincamone, Apovincamine, and Desoxythis compound .
Properties
CAS No. |
3382-95-4 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(15S,17S,19S)-15-ethyl-17-(hydroxymethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C20H26N2O2/c1-2-19-9-5-10-21-11-8-15-14-6-3-4-7-16(14)22(17(15)18(19)21)20(24,12-19)13-23/h3-4,6-7,18,23-24H,2,5,8-13H2,1H3/t18-,19+,20+/m1/s1 |
InChI Key |
YCXHPBHFOLIYEB-AABGKKOBSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(CO)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















